molecular formula C13H28N2 B13250155 Diethyl({2-[(3-methylcyclohexyl)amino]ethyl})amine

Diethyl({2-[(3-methylcyclohexyl)amino]ethyl})amine

Cat. No.: B13250155
M. Wt: 212.37 g/mol
InChI Key: GKBWQQSWLKFEGV-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Diethyl({2-[(3-methylcyclohexyl)amino]ethyl})amine involves the reaction of diethylamine with 2-[(3-methylcyclohexyl)amino]ethyl chloride under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at a temperature range of 50-70°C. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity .

Chemical Reactions Analysis

Diethyl({2-[(3-methylcyclohexyl)amino]ethyl})amine undergoes various chemical reactions, including:

Scientific Research Applications

Diethyl({2-[(3-methylcyclohexyl)amino]ethyl})amine has several scientific research applications:

Mechanism of Action

The mechanism of action of Diethyl({2-[(3-methylcyclohexyl)amino]ethyl})amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Diethyl({2-[(3-methylcyclohexyl)amino]ethyl})amine can be compared with other similar compounds, such as:

    Methylcyclohexylamine: Similar in structure but lacks the diethylamino group.

    Cyclohexylamine: Contains a cyclohexyl group but lacks the methyl and diethylamino groups.

    Diethylamine: Contains the diethylamino group but lacks the cyclohexyl and methyl groups.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C13H28N2

Molecular Weight

212.37 g/mol

IUPAC Name

N',N'-diethyl-N-(3-methylcyclohexyl)ethane-1,2-diamine

InChI

InChI=1S/C13H28N2/c1-4-15(5-2)10-9-14-13-8-6-7-12(3)11-13/h12-14H,4-11H2,1-3H3

InChI Key

GKBWQQSWLKFEGV-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCNC1CCCC(C1)C

Origin of Product

United States

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